3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that combines elements of benzothiophene, thiazole, and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Conditions vary based on the specific substitution but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene structures but different functional groups.
Thiazole derivatives: Compounds containing the thiazole ring with various substituents.
Pyrimidine derivatives: Molecules with the pyrimidine core but different attached groups.
Uniqueness
3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of three distinct heterocyclic systems, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C23H26N2O3S3 |
---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
14-[(4-tert-butylphenyl)sulfonylmethyl]-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one |
InChI |
InChI=1S/C23H26N2O3S3/c1-23(2,3)14-8-10-16(11-9-14)31(27,28)13-15-12-29-22-24-20-19(21(26)25(15)22)17-6-4-5-7-18(17)30-20/h8-11,15H,4-7,12-13H2,1-3H3 |
InChI Key |
CLCRSONCEYCKAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC2CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N23 |
Origin of Product |
United States |
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